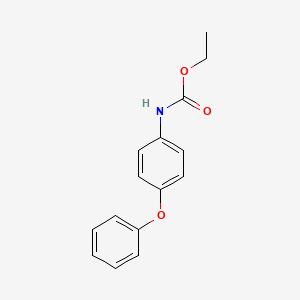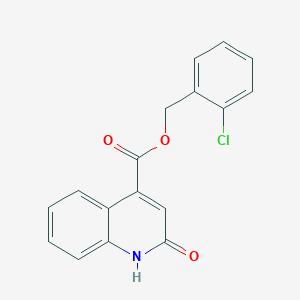
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea, also known as MBMT, is a thiourea derivative compound that has been studied for its potential therapeutic applications. This molecule has been found to exhibit various biochemical and physiological effects, making it an interesting candidate for further research.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit anti-proliferative effects on cancer cells, making it a potential candidate for chemotherapy. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to interact with tubulin, a protein involved in cell division. N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been found to exhibit antibacterial and antifungal properties by disrupting the cell membrane and inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments, such as its relatively simple synthesis method and its potential therapeutic applications in various fields. However, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. One direction is to further investigate its potential therapeutic applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, research could be conducted to optimize the synthesis method and improve the yield and purity of the final product.
Méthodes De Synthèse
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-methoxybenzoyl isothiocyanate. The resulting intermediate product is then subjected to further reactions to yield N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea. The synthesis of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)thiourea has been optimized to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-14-8-6-12(7-9-14)11-17-16(21)18-13-4-3-5-15(10-13)20-2/h3-10H,11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGATUDBWRVWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200544 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)




